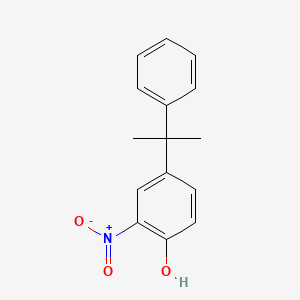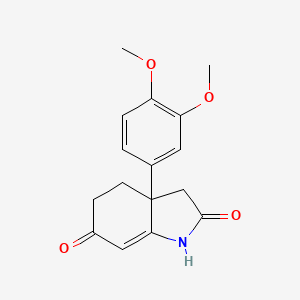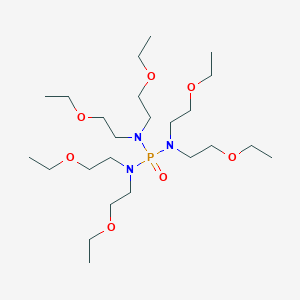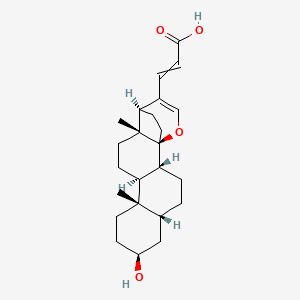![molecular formula C12H15NOSi B14697849 8-[(Trimethylsilyl)oxy]quinoline CAS No. 23111-13-9](/img/structure/B14697849.png)
8-[(Trimethylsilyl)oxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 8-[(trimethylsilyl)oxy]- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its applications in various fields, including medicinal chemistry and industrial processes. The addition of a trimethylsilyl group at the 8-position enhances its chemical properties, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 8-[(trimethylsilyl)oxy]- typically involves the introduction of the trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature, resulting in the formation of Quinoline, 8-[(trimethylsilyl)oxy]- with high yield .
Industrial Production Methods
Industrial production of Quinoline, 8-[(trimethylsilyl)oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 8-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Quinoline, 8-[(trimethylsilyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Quinoline, 8-[(trimethylsilyl)oxy]- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, some quinoline derivatives are known to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound without the trimethylsilyl group.
Quinoline N-oxide: An oxidized derivative of quinoline.
2-Methylquinoline: A methyl-substituted derivative of quinoline.
Uniqueness
Quinoline, 8-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This modification allows for more versatile applications in synthetic chemistry and increases its potential for biological activity compared to its parent compound and other derivatives .
Propiedades
Número CAS |
23111-13-9 |
|---|---|
Fórmula molecular |
C12H15NOSi |
Peso molecular |
217.34 g/mol |
Nombre IUPAC |
trimethyl(quinolin-8-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |
Clave InChI |
CALTXIVPFWCXLO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


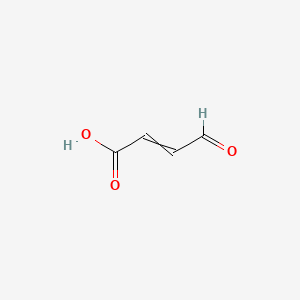

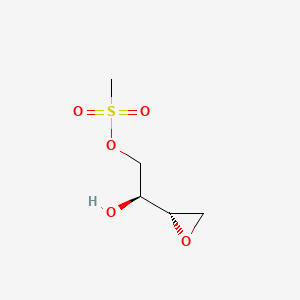
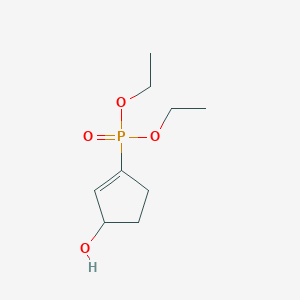
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
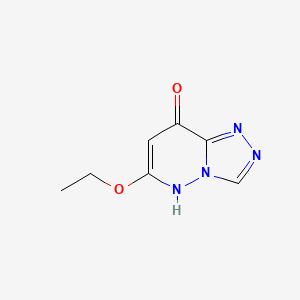
![7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine](/img/structure/B14697835.png)
